

An In-depth Technical Guide to 3,5-Dibenzylloxybenzyl Alcohol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dibenzylloxybenzyl alcohol

Cat. No.: B1296644

[Get Quote](#)

CAS Number: 24131-31-5

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3,5-Dibenzylloxybenzyl alcohol** (CAS 24131-31-5), a pivotal intermediate in the convergent synthesis of poly(benzyl ether) dendrimers. This document details its physicochemical properties, spectroscopic signature, synthesis protocols, and core applications, particularly in the fields of drug delivery and materials science. The content is structured to serve as a practical resource for laboratory scientists, featuring detailed experimental procedures and schematic diagrams to illustrate key synthetic pathways.

Introduction

3,5-Dibenzylloxybenzyl alcohol, also known as [3,5-bis(phenylmethoxy)phenyl]methanol, is an aromatic alcohol characterized by a central benzene ring functionalized with a hydroxymethyl group and two benzyl ether moieties at the meta positions.^{[1][2]} Its unique structure makes it an essential building block in the convergent synthesis of Fréchet-type dendrimers.^[3] The benzyl ether groups serve as stable protecting groups that can be cleaved under specific conditions, while the alcohol function provides a reactive site for further elaboration of dendritic structures. These resulting dendrimers are highly branched, monodisperse macromolecules with applications ranging from targeted drug delivery systems

to advanced polymer materials.^{[3][4]} This guide consolidates the technical data and synthetic methodologies associated with this key compound.

Physicochemical and Spectroscopic Data

The fundamental properties of **3,5-Dibenzylmethoxybenzyl alcohol** are summarized below. All quantitative data has been compiled into structured tables for clarity and ease of comparison.

Physicochemical Properties

Property	Value	Reference(s)
CAS Number	24131-31-5	[1] [4] [5]
Molecular Formula	C ₂₁ H ₂₀ O ₃	[1] [4] [5]
Molecular Weight	320.39 g/mol	[4] [5]
Appearance	White to off-white crystalline solid/powder	[4] [5]
Melting Point	78-81 °C	[6]
Boiling Point	419.27 °C (Estimated)	[7]
Solubility	Soluble in many organic solvents; slightly soluble in chloroform and methanol.	[4] [7]
IUPAC Name	[3,5-bis(phenylmethoxy)phenyl]methanol	[2]
Synonyms	3,5-Bis(benzylmethoxy)benzyl alcohol, (3,5-Dibenzylmethoxyphenyl)methanol	[1] [5]

Spectroscopic Profile

While direct spectral database entries are limited, the expected spectroscopic characteristics can be reliably predicted based on the compound's functional groups and data from analogous structures.

Technique	Expected Characteristic Peaks/Signals
¹ H NMR	$\delta \sim 7.2\text{-}7.5$ ppm (m, 10H): Phenyl protons of the two benzyl groups. $\delta \sim 6.5\text{-}6.7$ ppm (m, 3H): Protons on the central aromatic ring. $\delta \sim 5.0$ ppm (s, 4H): Methylene protons of the two benzyl ether groups (-O-CH ₂ -Ph). $\delta \sim 4.6$ ppm (s, 2H): Methylene protons of the benzylic alcohol (-CH ₂ -OH). $\delta \sim 1.6\text{-}2.0$ ppm (br s, 1H): Hydroxyl proton (-OH), position can vary.
¹³ C NMR	$\delta \sim 160$ ppm: Aromatic C-O (ether). $\delta \sim 143$ ppm: Aromatic C-CH ₂ OH. $\delta \sim 137$ ppm: Quaternary aromatic carbon of benzyl groups. $\delta \sim 127\text{-}129$ ppm: Aromatic CH of benzyl groups. $\delta \sim 105\text{-}108$ ppm: Aromatic CH of the central ring. $\delta \sim 70$ ppm: Methylene carbon of benzyl ethers (-O-CH ₂ -Ph). $\delta \sim 65$ ppm: Methylene carbon of benzylic alcohol (-CH ₂ -OH).
FTIR (cm ⁻¹)	~3350-3450 (broad): O-H stretch of the alcohol. ~3030-3100: Aromatic C-H stretch. ~2850-2960: Aliphatic C-H stretch (CH ₂ groups). ~1590-1600: Aromatic C=C stretch. ~1250 & ~1050: C-O stretch (aryl ether and alcohol).
Mass Spec.	[M] ⁺ : Expected at m/z 320. Key Fragments: m/z 91 (tropylium ion, [C ₇ H ₇] ⁺), loss of water, cleavage of benzyl groups.

Synthesis and Experimental Protocols

The synthesis of **3,5-Dibenzylbenzyl alcohol** is typically achieved through a two-step process starting from 3,5-dihydroxybenzoic acid. The first step involves the reduction of the carboxylic acid to a primary alcohol, followed by the protection of the two phenolic hydroxyl groups via Williamson ether synthesis.

Step 1: Synthesis of 3,5-Dihydroxybenzyl alcohol

This procedure involves the selective reduction of the carboxylic acid moiety of 3,5-dihydroxybenzoic acid.

- Reaction Scheme:

- Reactant: 3,5-Dihydroxybenzoic acid
- Reagent: Sodium Borohydride (NaBH₄) / Methanol (catalyst)
- Solvent: Tetrahydrofuran (THF)
- Product: 3,5-Dihydroxybenzyl alcohol

- Detailed Protocol: (Adapted from patent literature).[7][8]

- To a 1L four-necked flask equipped with a reflux condenser, thermometer, and magnetic stirrer, add 500 mL of THF, 50 g (0.324 mol) of 3,5-dihydroxybenzoic acid, and 0.52 g (0.017 mol) of methanol.[1]
- Stir the mixture vigorously and heat to a gentle reflux.
- Slowly and portion-wise, add 12.6 g (0.33 mol) of sodium borohydride. The rate of addition should be controlled to prevent excessive refluxing.[1]
- After the addition is complete, maintain the reflux for 6 hours, monitoring the reaction by TLC.
- After completion, cool the reaction mixture in an ice bath.
- Slowly quench the reaction by the dropwise addition of 100 mL of 10% aqueous hydrochloric acid until gas evolution ceases.
- Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice with ethyl acetate (2 x 200 mL).
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

- The crude product can be purified by recrystallization from hot water to yield pure 3,5-dihydroxybenzyl alcohol as a white solid (Typical Yield: ~95%).[\[8\]](#)

Step 2: Synthesis of 3,5-Dibenzylxybenzyl alcohol

This key step utilizes the Williamson ether synthesis to protect the phenolic hydroxyls.

- Reaction Scheme:

- Reactant: 3,5-Dihydroxybenzyl alcohol
- Reagent: Benzyl Bromide (BnBr) / Potassium Carbonate (K₂CO₃)
- Solvent: Acetone
- Product: **3,5-Dibenzylxybenzyl alcohol**

- Detailed Protocol: (Adapted from Hawker & Fréchet, 1990).[\[1\]](#)

- A mixture of 3,5-dihydroxybenzyl alcohol (15.0 g, 107 mmol), potassium carbonate (44.4 g, 322 mmol), and benzyl bromide (40.0 g, 234 mmol) in 250 mL of dry acetone is prepared in a round-bottom flask.
- The suspension is stirred vigorously and heated at reflux for 24 hours. The reaction progress is monitored by TLC.
- After cooling to room temperature, the reaction mixture is filtered to remove the inorganic salts.
- The filtrate is concentrated under reduced pressure to yield a crude residue.
- The residue is redissolved in diethyl ether and washed sequentially with water and brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.
- The crude product is purified by flash chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization from an appropriate solvent system to

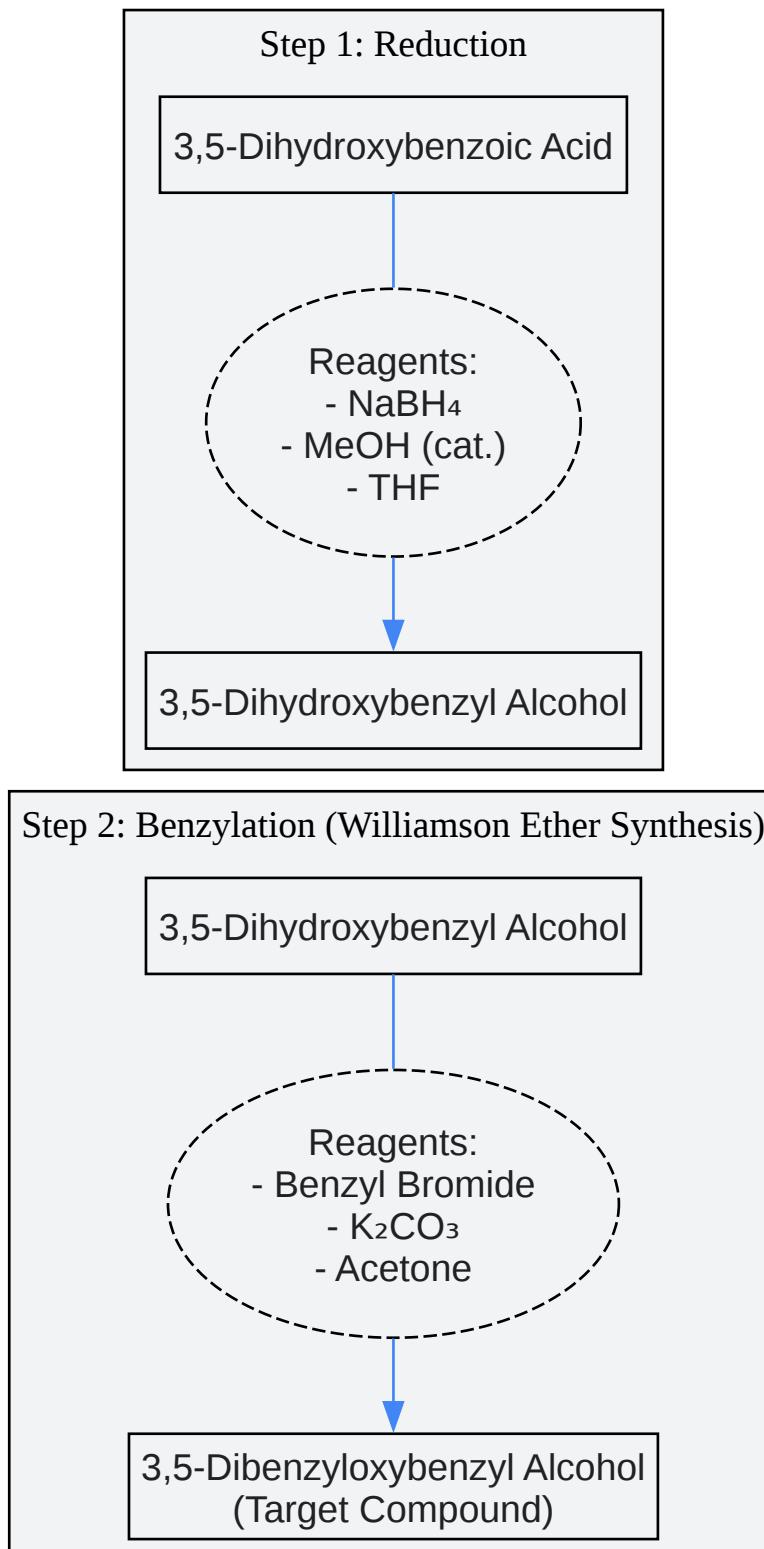
afford **3,5-dibenzylbenzyl alcohol** as a white crystalline solid.

Applications in Research and Development

The primary and most significant application of **3,5-Dibenzylbenzyl alcohol** is its use as a fundamental building block for the convergent synthesis of poly(aryl ether) dendrimers, often referred to as Fréchet-type dendrimers.

Convergent Dendrimer Synthesis

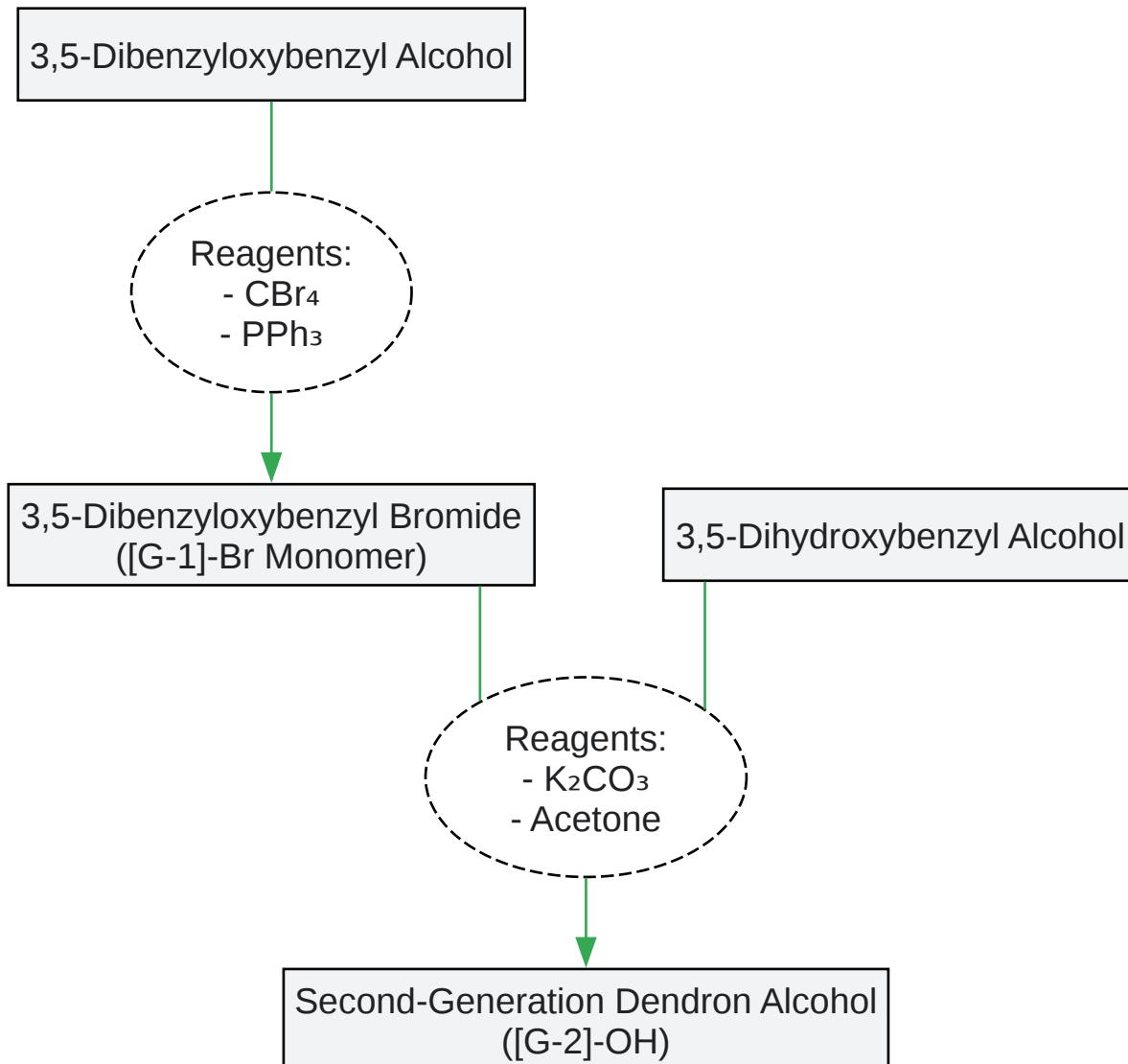
In the convergent approach, the synthesis starts from what will become the periphery of the dendrimer and builds inwards, with the core being attached in the final step. **3,5-Dibenzylbenzyl alcohol** is used to create the initial dendritic branches, or "dendrons".^[6]


- Workflow for First-Generation (G-1) Dendron Synthesis:
 - Activation: The alcohol group of **3,5-Dibenzylbenzyl alcohol** is converted to a better leaving group, typically a bromide, using reagents like CBr_4 and PPh_3 . This forms 3,5-dibenzylbenzyl bromide.
 - Coupling: Two equivalents of **3,5-dibenzylbenzyl alcohol** are then coupled with one equivalent of 3,5-dihydroxybenzyl bromide (prepared separately) via another Williamson ether synthesis to form the second-generation alcohol.
 - Iterative Growth: This process of activation and coupling is repeated to build higher-generation dendrons. The benzyl ether groups remain as protecting groups throughout the synthesis.

These dendrons can then be attached to a multifunctional core to create the final dendrimer. The resulting macromolecules have a precise number of surface functional groups and an internal cavity, making them ideal for drug delivery applications where they can enhance the solubility and bioavailability of hydrophobic drugs.^[3]

Visualized Workflows and Pathways

The following diagrams, generated using DOT language, illustrate the key synthetic transformations described in this guide.


Synthesis of the Core Intermediate

[Click to download full resolution via product page](#)

Caption: Overall synthesis route for **3,5-Dibenzylxybenzyl alcohol**.

Application in First-Generation Dendron Synthesis

[Click to download full resolution via product page](#)

Caption: Convergent synthesis of a [G-2] dendron using the target compound.

Conclusion

3,5-Dibenzylxybenzyl alcohol is a cornerstone molecule in the field of dendritic polymer chemistry. Its straightforward, high-yielding synthesis and its structural utility as a protected, bifunctional monomer have enabled the creation of complex, well-defined macromolecules. The

protocols and data presented in this guide offer a technical foundation for researchers aiming to synthesize and utilize this compound for the development of novel dendrimer-based technologies in medicine and material science. The continued exploration of dendrimers built from this intermediate promises further innovations in these advanced fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. prepchem.com [prepchem.com]
- 3. chem.tamu.edu [chem.tamu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Plastic- and liquid-crystalline architectures from dendritic receptor molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gold-chemistry.org [gold-chemistry.org]
- 7. CN103130617A - Synthetic method of 3,5-dihydroxybenzyl alcohol - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3,5-Dibenzylbenzyl Alcohol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1296644#3-5-dibenzylbenzyl-alcohol-cas-number-24131-31-5>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com